5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate
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Overview
Description
5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with a unique structure that includes cyano, oxo, toluidino, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common method includes the condensation of 2-methoxyphenyl 4-methoxybenzoate with a cyanoacetyl derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE: Shares similar structural features and functional groups.
2-ETHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE: Another compound with comparable properties and applications.
Uniqueness
5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H22N2O5 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
[5-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H22N2O5/c1-17-6-4-5-7-22(17)28-25(29)20(16-27)14-18-8-13-23(32-3)24(15-18)33-26(30)19-9-11-21(31-2)12-10-19/h4-15H,1-3H3,(H,28,29)/b20-14+ |
InChI Key |
NVODYUNDOSTTKE-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)OC)/C#N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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